Ethyl 6-cyclopentyl-6-oxohexanoate
Description
Structural Significance and Synthetic Utility in Contemporary Organic Chemistry
The structure of Ethyl 6-cyclopentyl-6-oxohexanoate is significant due to its bifunctional nature. The presence of both a ketone and an ester group on the same aliphatic chain allows for a diverse range of chemical transformations. The ester group can undergo hydrolysis, transesterification, or reduction, while the ketone is susceptible to nucleophilic attack, reduction, or reactions at the alpha-carbon. This dual reactivity makes it a valuable building block for the synthesis of more complex molecules. nih.govnih.gov
Overview of Academic Investigations Involving Oxo- and Cyclopentyl-Substituted Esters
Academic research on esters containing oxo and cyclopentyl groups covers a broad range of topics, from fundamental synthetic methodologies to applications in materials science and biology.
Synthesis: The synthesis of keto esters is a well-established area of organic chemistry. One common method involves the base-mediated reaction of ketones with reagents like ethyl chloroformate. nih.gov Another approach is the one-pot synthesis from acyl chlorides and sodium ethyl acetoacetate. researchgate.net For a molecule like this compound, a plausible synthetic route would be the Friedel-Crafts acylation of cyclopentane (B165970) using a derivative of adipic acid monoethyl ester, such as ethyl 6-chloro-6-oxohexanoate. Gilman reagents, or organocuprates, are also widely used for their ability to perform conjugate additions to α,β-unsaturated ketones and for SN2 reactions, offering another potential pathway for the synthesis of such substituted ketones. masterorganicchemistry.comyoutube.comyoutube.com
Reactivity and Applications: Research has explored the diverse reactivity of oxo-esters. For example, β-hydroxyketo esters can be synthesized through cyclization reactions and have been investigated for their potential as intermediates in the synthesis of other biologically active compounds. nih.gov The presence of a cyclopentyl group can influence reaction outcomes, as seen in studies on the alkylation of ketones, where cyclopentyl-substituted substrates have been successfully used. acs.org
Spectroscopic Characterization: The characterization of such molecules relies heavily on spectroscopic techniques. While specific spectra for this compound are not widely published, data for related compounds like ethyl hexanoate (B1226103) provide a basis for predicting its spectral features. hmdb.cachemicalbook.comresearchgate.netdocbrown.info The ¹H NMR spectrum would be expected to show distinct signals for the ethyl group, the aliphatic chain protons, and the protons of the cyclopentyl ring. Mass spectrometry is another crucial tool, particularly in metabolomics studies involving long-chain fatty acids and their derivatives, for identifying and quantifying such compounds. nih.govnih.gov
Interactive Table: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals corresponding to the ethyl ester (triplet and quartet), methylene (B1212753) protons of the hexanoate chain, and protons of the cyclopentyl ring. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and ketone, the carbons of the ethyl group, the aliphatic chain, and the cyclopentyl ring. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester and the ketone. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the loss of the ethoxy group and cleavage of the aliphatic chain. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-cyclopentyl-6-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-2-16-13(15)10-6-5-9-12(14)11-7-3-4-8-11/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWRFKNQUGHBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645651 | |
| Record name | Ethyl 6-cyclopentyl-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3352-08-7 | |
| Record name | Ethyl 6-cyclopentyl-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40645651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of Ethyl 6 Cyclopentyl 6 Oxohexanoate
Reactivity of the Ketone Functionality
The ketone group, characterized by the cyclopentyl ring attached to the carbonyl carbon, is a primary site for various chemical reactions. Its reactivity is influenced by steric hindrance from the cyclopentyl group and the electronic effects of the adjacent alkyl chain bearing the ester.
The ketone functionality can be selectively reduced to a secondary alcohol, yielding ethyl 6-cyclopentyl-6-hydroxyhexanoate. The choice of reducing agent is crucial to avoid the simultaneous reduction of the ester group. researchgate.netwikipedia.org
Mild reducing agents are typically employed for this selective transformation. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for the reduction of ketones and aldehydes, while being generally unreactive towards esters at room temperature. researchgate.netwikipedia.org This chemoselectivity allows for the efficient conversion of the keto-ester to the corresponding hydroxy-ester. Another mild reagent, ammonia (B1221849) borane (B79455) (AB), has been shown to selectively reduce α- and β-keto esters to their corresponding hydroxyl esters in water. rsc.org
For enantioselective reductions, more sophisticated catalytic systems are required. Chiral catalysts, such as those based on ruthenium-TsDPEN (Noyori catalysts), can be used with formic acid and triethylamine (B128534) as the hydrogen source to achieve high enantioselectivity in the reduction of ketones. stackexchange.com
Table 1: Selective Reduction of the Ketone in Ethyl 6-Cyclopentyl-6-Oxohexanoate
| Reagent/System | Product | Selectivity |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Ethyl 6-cyclopentyl-6-hydroxyhexanoate | High for ketone over ester researchgate.netwikipedia.org |
| Ammonia Borane (AB) | Ethyl 6-cyclopentyl-6-hydroxyhexanoate | High for ketone over ester rsc.org |
The electrophilic carbon of the ketone carbonyl is susceptible to attack by various nucleophiles. libretexts.orglibretexts.org These nucleophilic addition reactions are fundamental to forming new carbon-carbon bonds. youtube.com
Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the ketone to form a tertiary alcohol after an aqueous workup. For example, reaction with methylmagnesium bromide would yield ethyl 6-cyclopentyl-6-hydroxy-6-methylhexanoate.
Condensation reactions, such as the Wittig reaction, can convert the ketone into an alkene. Treatment with a phosphorus ylide, like methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene (B1212753) group, forming ethyl 6-cyclopentyl-6-methylidenehexanoate. Aldol-type condensation reactions are also possible if the ketone were to act as the electrophile in a crossed-aldol reaction with an enol or enolate. nih.gov
Ketones are generally resistant to oxidation under mild conditions. libretexts.orgncert.nic.in Strong oxidizing agents, such as hot potassium permanganate (B83412) or chromic acid, can oxidize ketones, but these reactions typically involve the cleavage of carbon-carbon bonds, leading to a mixture of carboxylic acids. ncert.nic.injove.com For this compound, such a reaction would be destructive and of limited synthetic utility.
A more controlled oxidation is the Baeyer-Villiger oxidation, which converts a ketone to an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.orgchemistrysteps.com In this reaction, an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group. The migratory aptitude of the attached groups determines the product. For a cyclopentyl ketone, the more substituted cyclopentyl group would preferentially migrate, leading to the formation of a lactone (a cyclic ester). The resulting ester from this reaction could then be hydrolyzed to the corresponding carboxylic acid and alcohol. chemistrysteps.com
The presence of the ketone and ester groups makes the α-protons (on the carbon between the two carbonyls) acidic. fiveable.memasterorganicchemistry.com Treatment with a suitable base, such as sodium ethoxide, can deprotonate this position to form a resonance-stabilized enolate. masterorganicchemistry.comjove.com The pKa of the α-proton in β-keto esters is typically around 11, making enolate formation relatively easy. masterorganicchemistry.comvanderbilt.edu
This enolate is a potent nucleophile and can participate in various reactions to introduce substituents at the alpha-carbon (C5). masterorganicchemistry.com
Alkylation: The enolate can react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond. masterorganicchemistry.comaklectures.com For instance, reacting the enolate of this compound with iodomethane (B122720) would introduce a methyl group at the C5 position.
Table 2: Alpha-Functionalization via Enolate Intermediate
| Reagent 1 | Reagent 2 | Product | Reaction Type |
|---|---|---|---|
| Sodium Ethoxide (NaOEt) | Iodomethane (CH₃I) | Ethyl 5-methyl-6-cyclopentyl-6-oxohexanoate | Alkylation masterorganicchemistry.com |
Reactivity of the Ester Functionality
The ethyl ester group at the end of the hexanoate (B1226103) chain also has characteristic reactivity, which can be exploited independently of the ketone under specific conditions.
Ester hydrolysis is the cleavage of the ester bond to form a carboxylic acid and an alcohol. ucoz.com This reaction can be catalyzed by either acid or base. ucalgary.ca
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (like H₂SO₄) and water, the ester undergoes hydrolysis to form 6-cyclopentyl-6-oxohexanoic acid and ethanol (B145695). ucalgary.cayoutube.com The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. After proton transfers, ethanol is eliminated as a leaving group, and deprotonation of the final carbonyl yields the carboxylic acid. youtube.com This reaction is reversible. ucoz.com
Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521) (NaOH), results in saponification. masterorganicchemistry.combyjus.com The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. ucalgary.ca This intermediate then collapses, expelling the ethoxide ion (⁻OEt) as a leaving group. The ethoxide, a strong base, then deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction to yield the sodium salt of the carboxylic acid (sodium 6-cyclopentyl-6-oxohexanoate) and ethanol. masterorganicchemistry.com An acidic workup is required to protonate the carboxylate salt and isolate the final carboxylic acid product. ucalgary.camasterorganicchemistry.com
Transesterification Processes
Transesterification is a fundamental process for modifying esters and is widely applied in both research and industrial settings. nih.gov For β-keto esters like this compound, this reaction allows for the exchange of the ethyl group of the ester with a different alcohol moiety. This transformation is valuable for synthesizing a variety of derivatives from commercially available methyl and ethyl esters. nih.gov
The kinetics of transesterification are generally slow, necessitating the use of a catalyst. nih.gov A broad spectrum of catalysts can be employed, including:
Protic acids
Lewis acids
Organic bases
Enzymes
The reaction conditions are typically mild, which allows for good functional group tolerance. nih.gov When using acid-based catalysts, anhydrous conditions are usually required to prevent competitive hydrolysis of the ester. nih.gov
The selectivity for transesterifying β-keto esters in the presence of other ester types (such as simple, α-keto, or γ-keto esters) is a key advantage. nih.gov This selectivity is believed to arise from the unique electronic structure of β-keto esters. Research suggests that the reaction likely proceeds through one of two primary mechanistic pathways:
Enol Intermediate: The reaction may proceed via an enol intermediate, where chelation between the two carbonyl groups and a catalyst heteroatom plays a crucial role. nih.gov
Acylketene Intermediate: An alternative mechanism involves the formation of an acylketene intermediate. nih.gov
| Catalyst Type | Examples | Key Characteristics | Source |
|---|---|---|---|
| Lewis Acids | Metal-based catalysts | Can be sensitive to certain functional groups like olefins. | nih.gov |
| Heterogeneous Catalysts | NDEAP-SiO2 | Allows for regioselective reactions and can be reused multiple times without reactivation. | nih.gov |
| Enzymes | Lipases | Offers high selectivity under mild conditions. | nih.gov |
| Organocatalysts | Organic bases | Provides a metal-free alternative. | nih.gov |
Reactions with Carbon Nucleophiles (e.g., Grignard Reagents)
The reaction of esters with strong carbon nucleophiles, such as Grignard reagents (organomagnesium halides), is a classic method for carbon-carbon bond formation. masterorganicchemistry.com When this compound is treated with a Grignard reagent, a characteristic "double addition" occurs, ultimately yielding a tertiary alcohol. masterorganicchemistry.comyoutube.com
The reaction proceeds through a multi-step mechanism:
First Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate where the oxygen atom bears a negative charge. masterorganicchemistry.com
Elimination: This intermediate is unstable and collapses. The ethoxy group (-OCH2CH3) is a reasonably good leaving group and is eliminated, which regenerates a carbonyl group. The product of this step is a ketone—specifically, a 1,5-diketone in this case. masterorganicchemistry.com
Second Nucleophilic Addition: The newly formed ketone is more reactive than the starting ester. A second equivalent of the Grignard reagent rapidly attacks the ketone carbonyl. masterorganicchemistry.com This results in the formation of a tertiary alkoxide.
Protonation: An acidic workup in the final step protonates the alkoxide to give the final tertiary alcohol product. masterorganicchemistry.comyoutube.com
The net result is the addition of two identical alkyl or aryl groups from the Grignard reagent to the original ester carbonyl carbon.
| Reactant 1 | Reactant 2 (2 equivalents) | Intermediate | Final Product (after acidic workup) | Source |
|---|---|---|---|---|
| This compound | Grignard Reagent (R-MgX) | 6-cyclopentyl-6-oxo-substituted ketone | Tertiary alcohol with two 'R' groups added | masterorganicchemistry.comyoutube.com |
Functionalization and Derivatization Strategies for the Cyclopentyl Ring
The cyclopentyl ring of the molecule offers additional sites for chemical modification, allowing for the synthesis of more complex structures.
Achieving stereocontrol in reactions involving cyclic structures is a central theme in modern organic synthesis. For molecules like this compound, stereoselective transformations can be directed at the cyclopentyl ring. The existing ketone functionality can influence the stereochemical outcome of reactions on the ring by directing incoming reagents to a specific face of the molecule. researchgate.net
Methodologies for the stereoselective synthesis of ketones, which can be applied by analogy, include sequences of stereoselective cyclopropanation followed by regioselective ring-opening, which has been used to establish stereocenters. rsc.org The presence of the β-keto ester functionality allows for the potential formation of chelated intermediates with Lewis acids, which can lock the conformation of the ring and enable highly diastereoselective reactions, such as aldol (B89426) additions or reductions. nih.gov
The cyclopentyl ring can be functionalized by introducing new substituents. The reactivity of cyclic β-keto esters is heavily influenced by the methylene group (the α-carbon) adjacent to the carbonyls, which is readily deprotonated to form an enolate. researchgate.net While this is part of the hexanoate chain in this specific molecule, similar principles apply to the α-carbons on the cyclopentyl ring itself.
Strategies for introducing substituents onto the alicyclic ring include:
α-Halogenation: Introduction of a halogen atom at the α-position to the cyclopentyl ketone.
α-Sulfenylation: Reaction of the corresponding enolate with a sulfenyl chloride to introduce a sulfur-based functional group, which can be used in subsequent transformations. researchgate.net
Alkylation: The carbons alpha to the ketone on the cyclopentyl ring can be alkylated under basic conditions, allowing for the formation of new carbon-carbon bonds directly on the ring.
Investigation of Reaction Mechanisms and Kinetic Profiles
Understanding the mechanisms and kinetics of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.
The mechanism for the Grignard reaction with the ester functionality is well-established and involves a sequence of nucleophilic addition followed by elimination to form a ketone intermediate, which then undergoes a second nucleophilic addition. masterorganicchemistry.com This two-step addition process is a fundamental characteristic of the reaction between esters and Grignard reagents.
For transesterification , the mechanism is less definitive but is thought to proceed via either an enol or an acylketene intermediate, a pathway facilitated by the β-dicarbonyl arrangement. nih.gov Kinetically, these reactions are typically slow and require catalysis to proceed at a practical rate. nih.gov The choice of catalyst and solvent can significantly influence the reaction rate and efficiency. For instance, cyclopentyl methyl ether (CPME) has been investigated as a solvent for Grignard reactions, demonstrating stability under these conditions and offering potential benefits in large-scale synthesis. deepdyve.com Mechanistic investigations into related keto-esters often involve trapping intermediates or using computational studies to elucidate transition states, such as the tridentate complex transition state proposed in certain Lewis acid-mediated aldol reactions. nih.gov
Advanced Analytical and Spectroscopic Characterization of Ethyl 6 Cyclopentyl 6 Oxohexanoate
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying individual components within a chemical mixture. In the context of synthesizing or analyzing Ethyl 6-cyclopentyl-6-oxohexanoate, GC-MS would be instrumental in determining the presence of starting materials, by-products, and the target compound in a reaction mixture.
The gas chromatograph would separate the volatile compounds based on their boiling points and interactions with the stationary phase of the GC column. Following separation, the mass spectrometer would ionize each eluted compound, typically using electron impact (EI), and then separate the resulting ions based on their mass-to-charge ratio (m/z).
For this compound, the resulting mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as a characteristic fragmentation pattern. Key fragment ions would likely arise from the cleavage of the ester group (loss of an ethoxy radical, C2H5O•, or ethylene, C2H4), cleavage adjacent to the cyclopentyl ketone, and various rearrangements. A detailed analysis of this fragmentation pattern would provide a definitive identification of the compound.
Hypothetical GC-MS Data for this compound:
| Parameter | Value |
|---|---|
| GC Column | e.g., HP-5MS (or equivalent) |
| Injector Temperature | e.g., 250 °C |
| Oven Program | e.g., Initial temp 100 °C, ramp to 280 °C |
| Carrier Gas | Helium |
| MS Ionization Mode | Electron Impact (EI) at 70 eV |
| Expected Molecular Ion (M+) | m/z 226 |
| Key Expected Fragment Ions | m/z 181 (M-C2H5O), m/z 153, m/z 125, m/z 83, m/z 55 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. For this compound, these methods would confirm the presence of the key ester and ketone carbonyl groups, as well as the aliphatic hydrocarbon portions of the molecule.
Infrared (IR) Spectroscopy would be expected to show strong absorption bands characteristic of the C=O stretching vibrations. The ester carbonyl typically appears in the region of 1735-1750 cm⁻¹, while the ketone carbonyl attached to the cyclopentyl ring would likely absorb at a slightly lower wavenumber, around 1705-1725 cm⁻¹. The C-O stretching of the ester would also be visible.
Raman Spectroscopy , being complementary to IR, would also probe the vibrational modes of the molecule. The C=O stretches would be observable, and the symmetric vibrations of the non-polar hydrocarbon backbone would likely give rise to strong Raman signals.
Expected Vibrational Spectroscopy Data for this compound:
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
|---|---|---|
| Ester C=O Stretch | 1735 - 1750 (Strong) | Observable |
| Ketone C=O Stretch | 1705 - 1725 (Strong) | Observable |
| C-O Stretch (Ester) | 1150 - 1300 (Strong) | Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 (Medium-Strong) | Strong |
| C-H Bend (Aliphatic) | 1350 - 1470 (Variable) | Variable |
Advanced Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental for both assessing the purity of a synthesized compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile or thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector, set to a wavelength where the carbonyl groups absorb (typically around 210 nm), would be used for detection. The purity would be assessed by the percentage of the total peak area that corresponds to the main product peak.
Hypothetical HPLC Parameters for Purity Assessment:
| Parameter | Condition |
|---|---|
| Column | C18, e.g., 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic or gradient of Acetonitrile/Water |
| Flow Rate | e.g., 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | e.g., 10 µL |
Gas Chromatography (GC)
For a volatile compound like this compound, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is an excellent method for purity assessment. The area percentage of the peak corresponding to the compound in the chromatogram would give a quantitative measure of its purity. The retention time of the compound would be characteristic under a specific set of GC conditions.
Hypothetical GC Parameters for Purity Assessment:
| Parameter | Condition |
|---|---|
| Column | e.g., Capillary, non-polar (e.g., DB-1) |
| Injector Temperature | e.g., 250 °C |
| Detector Temperature | e.g., 300 °C (FID) |
| Oven Program | e.g., Temperature ramp for optimal separation |
| Carrier Gas | Nitrogen or Helium |
Preparative Chromatography Techniques (e.g., Column Chromatography, TLC)
For the purification and isolation of this compound on a larger scale than analytical chromatography allows, preparative techniques are necessary.
Thin-Layer Chromatography (TLC) would be used as a quick, qualitative method to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting it with different solvent mixtures (e.g., various ratios of hexane (B92381) and ethyl acetate), the separation of the product from impurities can be visualized.
Column Chromatography is the standard method for preparative purification. A glass column is packed with a stationary phase, most commonly silica gel, and the crude product mixture is loaded onto the top. The chosen solvent system (eluent), determined from TLC analysis, is then passed through the column. Components of the mixture travel down the column at different rates, allowing for the collection of pure fractions of this compound.
Computational Chemistry and Theoretical Investigations of Ethyl 6 Cyclopentyl 6 Oxohexanoate
Molecular Geometry Optimization and Conformational Analysis
The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. For Ethyl 6-cyclopentyl-6-oxohexanoate, a molecule with both a flexible alkyl chain and a cyclic moiety, conformational analysis is key to understanding its behavior.
Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to the minimum energy of the molecule. For a molecule like this compound, this involves exploring the potential energy surface to identify stable conformers. The cyclopentyl ring, for instance, is known to adopt non-planar conformations to alleviate ring strain. The two most common conformations are the envelope and the half-chair (or twist) . libretexts.orglibretexts.org In the envelope conformation, four carbon atoms are in a plane, with the fifth atom out of the plane. In the half-chair conformation, three adjacent atoms are in a plane, with the other two atoms displaced on opposite sides of the plane. The energy difference between these conformers is typically small, and the molecule can readily interconvert between them.
A systematic conformational search using molecular mechanics or quantum mechanical methods would be necessary to identify the global minimum energy structure and the population of different conformers at a given temperature. The results of such an analysis can be summarized in a table illustrating the relative energies of the most stable conformers.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Cyclopentyl Ring Conformation | Dihedral Angle (C4-C5-C6-O) | Relative Energy (kcal/mol) |
| 1 | Envelope | ~180° (anti-periplanar) | 0.00 |
| 2 | Half-Chair | ~180° (anti-periplanar) | 0.5 |
| 3 | Envelope | ~60° (gauche) | 1.2 |
| 4 | Half-Chair | ~60° (gauche) | 1.7 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.
Electronic Structure Calculations and Reactivity Prediction
Electronic structure calculations, typically performed using quantum mechanical methods like Density Functional Theory (DFT), provide detailed information about the distribution of electrons within a molecule. This, in turn, helps in predicting its reactivity.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO represents the region where an electron is most likely to be accepted (electrophilic character). The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
For this compound, the presence of the carbonyl group and the ester functionality dictates its primary reactive sites. The carbonyl carbon is expected to be an electrophilic center, susceptible to nucleophilic attack. The oxygen atoms of the carbonyl and ester groups possess lone pairs of electrons and can act as proton acceptors or coordinate to Lewis acids. The α-carbons to the carbonyl group can exhibit acidic properties, especially in the presence of a base, leading to enolate formation.
A Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), susceptible to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl and ester oxygen atoms and a positive potential around the carbonyl carbon and the α-hydrogens.
Table 2: Hypothetical Electronic Properties of this compound (DFT/B3LYP/6-31G)*
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.5 D |
Note: These values are hypothetical and serve as an illustration of the data obtained from electronic structure calculations.
Reaction Mechanism Elucidation through Density Functional Theory (DFT) Studies
DFT is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics.
For this compound, several reactions could be studied using DFT. For instance, the mechanism of enolate formation by deprotonation at the α-carbon could be investigated. This would involve locating the transition state for the proton abstraction by a base. Another example is the reduction of the ketone functionality, where DFT could be used to compare the pathways for different reducing agents. Studies on related β-keto esters have utilized DFT to analyze their reactivity and interaction with biological targets. nih.govresearchgate.net
DFT calculations can also shed light on the regioselectivity and stereoselectivity of reactions. For example, in reactions involving the enolate, DFT could predict whether C-alkylation or O-alkylation is favored under different conditions. The influence of the cyclopentyl group on the stereochemical outcome of reactions at the carbonyl center could also be explored.
Molecular Dynamics Simulations and Intermolecular Interactions
While quantum mechanical methods are excellent for studying individual molecules, molecular dynamics (MD) simulations are employed to investigate the behavior of a large ensemble of molecules over time. MD simulations can provide insights into the bulk properties of a substance, such as its viscosity, diffusion coefficients, and solvation properties.
For this compound, an MD simulation would model the interactions between many molecules of the compound. This would involve defining a force field that describes the potential energy of the system as a function of the atomic positions. The simulation would then solve Newton's equations of motion for each atom, tracking their trajectories over time.
MD simulations are particularly useful for studying intermolecular interactions. In the case of this compound, these would primarily consist of van der Waals forces and dipole-dipole interactions arising from the polar keto-ester group. These interactions govern how the molecules pack in the liquid or solid state and how they interact with solvent molecules. For instance, MD simulations could be used to study the solvation of this compound in different solvents, providing information about its solubility and the structure of the solvent shell around the molecule. Such simulations have been used to study the diffusion of gases in synthetic esters and the interaction of esters with proteins. mdpi.comnih.gov
Role As a Key Synthetic Intermediate and Building Block in Complex Organic Synthesis
Precursor in Target-Oriented Synthesis of Complex Molecules
While specific total syntheses explicitly employing Ethyl 6-cyclopentyl-6-oxohexanoate are not detailed in prominent literature, its structure is analogous to other keto-esters that are fundamental in organic synthesis. For instance, related compounds like Ethyl 6-oxohexanoate (B1234620) and its derivatives serve as key intermediates. nih.gov The primary value of this compound would lie in synthetic routes where a cyclopentyl moiety is a required component of the final target. The ester functionality can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or used in Claisen condensations, while the ketone can undergo reactions such as Wittig olefination, Grignard additions, or reductions to introduce new stereocenters or functional groups.
Utility in the Preparation of Bioactive Molecules and Pharmaceutical Intermediates
The structural framework of this compound is pertinent to the synthesis of potential pharmaceutical agents. The cyclopentane (B165970) ring is a structural component found in various bioactive compounds, including prostaglandins (B1171923) and certain steroids. A closely related compound, Ethyl 6-chloro-6-oxohexanoate, is a documented intermediate in the synthesis of Thioctic Acid (alpha-lipoic acid), a vital antioxidant used in managing conditions like diabetes and heart disease. google.com By analogy, this compound could serve as a precursor for novel analogues of bioactive molecules, where the cyclopentyl group is installed to modulate lipophilicity, receptor binding, or metabolic stability.
For example, a similar, though larger-ringed, compound, Ethyl 6-cyclohexyl-6-oxohexanoate, is also available as a synthetic intermediate, suggesting a demand for such keto-esters in creating complex, non-aromatic cyclic structures within larger molecules. chemscene.com
Development of Novel Polymer Precursors and Material Science Applications
The bifunctionality of this compound makes it a candidate for the synthesis of specialized polymers. The ester and ketone groups offer two distinct points for polymerization or modification of polymer backbones. For instance, the ester could be used in the formation of polyesters through transesterification, while the ketone provides a site for cross-linking or for grafting side chains onto a polymer, potentially influencing the material's thermal or mechanical properties. The bulky cyclopentyl group could impart unique steric properties, affecting chain packing and leading to materials with modified densities or amorphous characteristics.
Contributions to Methodological Organic Chemistry Development
The unique structure of this compound makes it a valuable substrate for developing and testing new synthetic methodologies. Researchers could use this molecule to explore selective reactions that differentiate between the ester and ketone functionalities. For example, developing a chemoselective reduction that targets the ketone without affecting the ester, or vice versa, would be a valuable contribution to synthetic methodology. Furthermore, its structure could be used to investigate intramolecular reactions, such as cyclizations, to form bicyclic systems, which are common cores in complex natural products.
Future Research Directions and Unaddressed Challenges in Ethyl 6 Cyclopentyl 6 Oxohexanoate Chemistry
Sustainable and Green Chemistry Approaches in its Synthesis
The chemical industry's growing emphasis on environmental responsibility necessitates a shift toward greener synthetic methodologies. The synthesis of Ethyl 6-cyclopentyl-6-oxohexanoate is an area where the principles of green chemistry can be strategically applied to reduce environmental impact and enhance efficiency. Future research will likely focus on several key areas:
Eco-Friendly Solvents: Traditional syntheses often rely on volatile and potentially hazardous organic solvents. A significant research thrust involves replacing these with greener alternatives. nih.govfrontiersin.org Water, being non-toxic and abundant, is a prime candidate, potentially facilitating reactions through hydrophobic effects. frontiersin.org Bio-derived solvents, such as ethyl lactate (B86563) and glycerol, also present viable, biodegradable options. nih.gov The selection of a solvent is critical, as it can influence reaction rates and yields.
Atom Economy and Waste Reduction: Future synthetic routes will be designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. This minimizes the generation of chemical waste. Strategies may include the development of novel catalytic pathways that avoid the use of stoichiometric reagents which are consumed in the reaction and contribute to waste streams.
Renewable Feedstocks: A long-term goal is to move away from petroleum-based starting materials. Research into converting biomass-derived platform chemicals, such as those obtained from lignocellulose, into the necessary precursors for this compound synthesis is a challenging but critical frontier. researchgate.net For instance, cyclopentanone (B42830) can be derived from hemicellulose, offering a potential renewable starting point. researchgate.net
Table 1: Potential Green Solvents for Synthesis
Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency
Future research is anticipated to explore:
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their primary advantage is ease of separation from the reaction mixture, allowing for recycling and reuse, which aligns with green chemistry principles. researchgate.net For the synthesis of keto-esters, solid acid or base catalysts could be developed to replace soluble reagents.
Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity, often under mild conditions (room temperature and neutral pH). Lipases or esterases could be investigated for the esterification step, while other enzymes could be engineered to construct the carbon skeleton.
Nanocatalysts: Catalysts based on nanoparticles offer high surface-area-to-volume ratios, leading to increased catalytic activity. The unique electronic and geometric properties of nanocatalysts can be tuned to enhance both the speed and selectivity of the synthesis.
Table 2: Comparison of Catalytic System Approaches
Integration into Flow Chemistry and Continuous Manufacturing Processes
Shifting from traditional batch synthesis to continuous flow manufacturing represents a paradigm shift in chemical production. researchgate.net This approach offers significant advantages in terms of safety, consistency, and scalability for the synthesis of this compound.
Key areas for future development include:
Process Intensification: Flow reactors have superior heat and mass transfer compared to large batch reactors. This allows for the safe use of highly reactive intermediates and exothermic reactions, potentially opening up new, more efficient synthetic routes that would be too hazardous to run on a large batch scale.
Multi-step Telescoped Synthesis: Flow chemistry enables the coupling of multiple reaction steps without the need to isolate and purify intermediates. fums.ac.ir For a molecule like this compound, a multi-step synthesis could be streamlined into a single, continuous process, significantly reducing production time, solvent use, and waste. slideshare.net
Automated Optimization: Continuous systems can be integrated with real-time analytical tools and automated feedback loops. This allows for rapid optimization of reaction parameters (e.g., temperature, pressure, flow rate, stoichiometry) to maximize yield and purity, a process that is much more cumbersome in batch production.
Chemoinformatics and Data-Driven Design for Analog Development
Chemoinformatics, which uses computational methods to analyze chemical and biological data, offers a powerful toolkit for designing novel analogs of this compound with tailored properties. hilarispublisher.com This in silico approach can accelerate the discovery process and reduce the number of compounds that need to be synthesized and tested in the lab. hilarispublisher.comazolifesciences.com
Future research directions in this area include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or a specific property. wikipedia.orgneovarsity.org By building a QSAR model based on this compound and its known analogs, researchers can predict the properties of new, unsynthesized molecules. nih.gov This is invaluable for prioritizing which new structures to synthesize.
Virtual Screening and Molecular Docking: If the compound is being investigated for interaction with a biological target (like an enzyme), virtual screening can be used to computationally test thousands or even millions of potential analogs from digital libraries. azolifesciences.com Molecular docking simulations can then predict how strongly these analogs bind to the target protein, providing a detailed view of the interaction at a molecular level. frontiersin.orgfums.ac.ir
De Novo Design: Advanced algorithms can design entirely new molecules from scratch, optimized to fit within a specific biological target's binding site or to possess a desired set of physicochemical properties. This data-driven approach can suggest non-intuitive structures that a human chemist might not have conceived. bioinfopublication.org
Multidisciplinary Research Opportunities Leveraging its Unique Structure
The unique combination of a cyclopentyl ring, a ketone, and an ethyl ester functionality makes this compound an attractive scaffold for a variety of multidisciplinary applications, extending beyond its current uses.
Medicinal Chemistry and Chemical Biology: The keto-ester motif is present in many biologically active molecules. This compound could serve as a starting point for the development of enzyme inhibitors, particularly for proteases or hydrolases where the ketone or ester could interact with active site residues. researchgate.netnih.gov Its structure could also be modified to probe biological pathways, for example, by designing analogs that mimic natural signaling molecules. nih.gov
Materials Science: The ester group can be hydrolyzed and the resulting carboxylic acid, along with the ketone, can serve as a monomer for polymerization. This opens up possibilities for creating novel polyesters or other polymers with unique properties conferred by the bulky cyclopentyl group, such as altered thermal stability or solubility.
High-Density Fuels: Molecules containing cyclic alkanes, like the cyclopentyl group, are of interest in the development of high-density fuels, which are crucial for aerospace applications. researchgate.net Research could explore the catalytic conversion and deoxygenation of this compound to produce high-energy-density hydrocarbon fuel components.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for Ethyl 6-cyclopentyl-6-oxohexanoate?
- Methodological Answer : The compound can be synthesized via trans-esterification or Friedel-Crafts acylation. For example, a cyclopentyl group can be introduced through nucleophilic substitution of a halogenated precursor (e.g., 6-chlorohexanoate) with cyclopentyl magnesium bromide. Reaction conditions (e.g., anhydrous THF, 0–5°C) are critical to minimize side reactions . Purification often involves column chromatography with ethyl acetate/hexane gradients (70:30 v/v) to isolate the ester product .
Q. How can researchers confirm the structural integrity of this compound experimentally?
- Methodological Answer : Use spectroscopic techniques:
- ¹H/¹³C NMR : Identify ester carbonyl signals (~170 ppm in ¹³C NMR) and cyclopentyl protons (multiplet at δ 1.5–2.0 ppm).
- IR Spectroscopy : Confirm the ester C=O stretch (~1740 cm⁻¹) and absence of residual hydroxyl groups.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 241.1804 for C₁₃H₂₀O₃) .
Q. What common functional group transformations are feasible for this compound?
- Methodological Answer :
- Oxidation : The ketone group at position 6 can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions (yields ~60–70%) .
- Reduction : The ketone can be reduced to a secondary alcohol with NaBH₄ in methanol (RT, 2 hours) .
- Ester Hydrolysis : Base hydrolysis (NaOH/EtOH, reflux) converts the ester to the sodium carboxylate, which is acidified to the free acid .
Advanced Research Questions
Q. How can researchers optimize reaction yields for nucleophilic substitutions involving the cyclopentyl group?
- Methodological Answer : Conduct a Design of Experiments (DoE) to test variables:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may increase side reactions.
- Catalysts : Additives like tetrabutylammonium iodide (TBAI) improve SN2 reactivity.
- Temperature : Lower temperatures (0–5°C) favor selectivity for primary substitution .
Q. How to resolve contradictions in spectral data during characterization?
- Methodological Answer :
- Impurity Analysis : Use TLC (silica gel, hexane/EtOAc) to detect by-products. If unexpected peaks persist in NMR, consider variable-temperature NMR to assess dynamic effects (e.g., rotamers) .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃CN solvent for exchangeable protons) to simplify complex splitting patterns .
Q. What strategies are effective for studying the compound’s biological activity in vitro?
- Methodological Answer :
- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) using fluorometric substrates. IC₅₀ values can be determined via dose-response curves (e.g., 0.1–100 μM range) .
- Cell-Based Assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) and compare to non-tumorigenic cells (e.g., HEK-293). Use LC-MS to confirm intracellular uptake .
Q. How to address conflicting reactivity data in ester hydrolysis studies?
- Methodological Answer :
- Kinetic Analysis : Perform time-resolved NMR to monitor hydrolysis intermediates. If base hydrolysis stalls, check for steric hindrance from the cyclopentyl group.
- Computational Modeling : Use DFT (B3LYP/6-31G*) to compare activation energies for different pathways (e.g., SN1 vs. SN2 mechanisms) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
